Methyl 2-chloro-6-fluoro-3-formylbenzoate is an organic compound characterized by a benzoate structure featuring a methyl group, a formyl group, and halogen substituents. Its chemical formula is , and it is recognized for its potential reactivity due to the presence of the formyl group, which is highly electrophilic. The chlorine atom at the second position and the fluorine atom at the sixth position of the benzene ring contribute to its unique chemical properties, making it a valuable compound in organic synthesis and medicinal chemistry .
The synthesis of methyl 2-chloro-6-fluoro-3-formylbenzoate typically involves the esterification of 3-formylphenol with 2-chloro-6-fluorobenzoic acid. This reaction is usually facilitated by dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) to promote ester bond formation.
Methyl 2-chloro-6-fluoro-3-formylbenzoate has various applications across different fields:
Several compounds share structural similarities with methyl 2-chloro-6-fluoro-3-formylbenzoate. Here are some notable examples:
| Compound Name | Similarity | Key Features |
|---|---|---|
| Methyl 4-chloro-2-fluorobenzoate | 0.93 | Contains a similar benzoate structure |
| Methyl 3-chloro-5-fluorobenzoate | 0.84 | Similar halogenated benzoate |
| Ethyl 4-chloro-2,6-difluorobenzoate | 0.86 | Contains multiple fluorine substituents |
| Methyl 3-chloro-4-fluorobenzoate | 0.83 | Halogenated benzoate with varying positions |
Methyl 2-chloro-6-fluoro-3-formylbenzoate is unique due to its specific arrangement of functional groups and halogens, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds. Its unique combination allows for diverse applications in synthetic chemistry and potential therapeutic uses .